[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid
Description
[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid is a piperidine-derived compound featuring a piperidin-4-ylmethyl core modified with an acetyl group at the 1-position, an ethylamino side chain, and a terminal acetic acid moiety.
Properties
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)methyl-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-13(9-12(16)17)8-11-4-6-14(7-5-11)10(2)15/h11H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUWIYDLGCNQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Scaffold Preparation
The synthesis begins with the preparation of the piperidine backbone. A common approach involves cyclizing 4-piperidinemethanol derivatives under acidic conditions to yield 1-acetyl-piperidin-4-ylmethanol. For example, treatment of 4-piperidinemethanol with acetyl chloride in dichloromethane (DCM) at 0–5°C produces 1-acetyl-piperidin-4-ylmethanol in 85–90% yield after crystallization.
Ethyl-Amino Group Introduction
The 4-hydroxymethyl group is converted to an ethyl-amino substituent via a two-step process:
Acetic Acid Moiety Conjugation
The final step involves coupling the amine intermediate with bromoacetic acid. Using hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as activating agents in DMF, the reaction proceeds at room temperature for 6 hours, achieving 70–75% yield after purification via silica gel chromatography.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent for coupling | DMF | 15% vs. THF | |
| Reaction temperature | 25°C (room temperature) | 20% vs. 0°C | |
| Stoichiometry (HBTU) | 1.2 equivalents | 10% vs. 1.0 eq |
Elevating the temperature beyond 40°C leads to side reactions such as over-acylation, reducing purity to <80%.
Protecting Group Strategies
The acetyl group at the piperidine nitrogen is retained throughout the synthesis to prevent unwanted side reactions. Alternative protecting groups like tert-butoxycarbonyl (Boc) require acidic deprotection (e.g., trifluoroacetic acid), which complicates the workflow and reduces overall yield by 12–15%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Integration
Large-scale synthesis employs continuous flow systems to enhance reproducibility:
Purification Protocols
Industrial purification combines crystallization and preparative HPLC:
-
Crystallization : Ethyl acetate/hexane (3:1) removes polymeric byproducts.
-
Preparative HPLC : C18 column with acetonitrile/water (gradient: 20–80% over 30 minutes) ensures final purity >99.5%.
Analytical Validation of Synthesis
Structural Confirmation
Purity Assessment
| Method | Conditions | Purity Threshold | Source |
|---|---|---|---|
| Reverse-phase HPLC | C18, 254 nm, 1 mL/min | >99% | |
| Ion chromatography | 0.1 M NaOH eluent | >98% |
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolytic Degradation
-
Issue : The acetic acid moiety undergoes hydrolysis at pH > 8.
-
Mitigation : Storage at 4°C in amber vials under nitrogen atmosphere extends stability to 12 months.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a building block in synthesizing more complex molecules. Its versatility allows it to be used as a reagent in various organic reactions, including:
- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Can be reduced to yield corresponding alcohols or amines.
- Substitution : Undergoes nucleophilic substitution reactions, leading to various derivatives.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Tested against bacterial strains like E. coli and S. aureus, showing effective minimum inhibitory concentrations (MIC).
- Neuroprotective Effects : Potential inhibition of acetylcholinesterase (AChE) suggests applications in Alzheimer's disease therapy.
Medicine
The compound is investigated for therapeutic applications in treating various diseases:
- Cancer Treatment : Studies indicate it induces apoptosis in cancer cells through modulation of specific signaling pathways.
- Neurological Disorders : Its ability to modulate neurotransmitter receptors positions it as a candidate for treating conditions such as depression and anxiety.
Industry
Utilized in pharmaceutical development and as an intermediate in synthesizing other industrial chemicals.
Study 1: Cancer Therapeutics
A study examined the efficacy of [(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid in cancer treatment. Results indicated that the compound induced apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains, demonstrating effective antimicrobial activity with significant MIC values against E. coli and S. aureus.
Mechanism of Action
The mechanism of action of [(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The acetyl and amino groups may also play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison of Piperidine-Acetic Acid Derivatives
Functional Group Impact on Properties
- Acetyl Group (Target vs. ): The acetyl group in both compounds enhances lipophilicity and may stabilize the piperidine ring conformation.
- Ethyl-amino vs. Amino (Target vs. ): The ethyl substitution in the target compound introduces additional hydrophobicity, which could influence binding affinity in receptor-ligand interactions compared to the simpler amino derivative .
- Sulfonyl and Carbamimidoyl Groups () : These groups introduce strong electron-withdrawing effects, altering acidity (e.g., sulfonyl in lowers pKa of acetic acid) and enabling hydrogen bonding (carbamimidoyl in ), which are absent in the target compound.
Biological Activity
[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol. It is characterized by the presence of a piperidine ring, an acetyl group, and an amino-acetic acid moiety, which contribute to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperidine ring is believed to facilitate binding to various biological receptors, potentially modulating their activity. The acetyl and amino groups may enhance binding affinity and specificity, influencing several biochemical pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction in cancer cell lines.
- Cholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurological disorders like Alzheimer's disease.
- Analgesic Effects : Investigations into its analgesic properties indicate possible applications in pain management.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from selected studies:
| Study | Biological Activity | IC50 Value (μM) | Cell Line |
|---|---|---|---|
| Study 1 | Cholinesterase Inhibition | 19.85 ± 0.14 | AChE |
| Study 2 | Antiproliferative Activity | 5.9 ± 1.7 | A549 (Lung Cancer) |
| Study 3 | Apoptosis Induction | Varies (dose-dependent) | MCF-7 (Breast Cancer) |
Case Studies
- Cholinesterase Inhibition : A study demonstrated that compounds with similar structures effectively inhibited AChE, with IC50 values indicating robust activity compared to standard drugs like Donepezil .
- Anticancer Evaluation : In a cytotoxicity screening against human cancer cell lines (A549, SW-480, MCF-7), the compound showed significant antiproliferative effects, particularly against lung cancer cells .
- Apoptotic Mechanism : Research indicated that treatment with the compound led to increased rates of early and late apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects .
Q & A
Basic: What are the standard synthetic routes for [(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:
- Step 1: React 1-methyl-4-piperidone with isopropylamine to form a piperidinyl intermediate.
- Step 2: Introduce an acetyl group via acetylation under anhydrous conditions (e.g., acetic anhydride).
- Step 3: Couple the acetylated intermediate with ethylamine via nucleophilic substitution.
- Step 4: Attach the acetic acid moiety using carbodiimide-mediated coupling.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Confirm purity via HPLC (≥95%) and nuclear magnetic resonance (NMR) spectroscopy .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Assign peaks for piperidine protons (δ 1.2–3.5 ppm), acetyl methyl group (δ 2.1 ppm), and ethylamino protons (δ 2.5–3.0 ppm).
- 13C NMR: Identify carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the piperidine ring.
- Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 300–350 range) and fragmentation patterns.
- IR Spectroscopy: Detect C=O stretches (1650–1750 cm⁻¹) and N-H bends (1500–1600 cm⁻¹) .
Basic: How is the biological activity of this compound assessed in vitro?
Methodological Answer:
- Target Binding Assays:
- Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled compounds) in competitive binding assays to measure affinity for receptors (e.g., opioid or neurokinin-1 receptors).
- Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Functional Assays:
- Measure cAMP inhibition (GPCR activity) or calcium flux (ion channel modulation) in HEK293 cells transfected with target receptors.
- Normalize data to control (e.g., forskolin for cAMP assays) .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for coupling steps to reduce side products.
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate stability.
- Temperature Control: Use microwave-assisted synthesis (80–120°C) to accelerate reaction rates while minimizing decomposition.
- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Advanced: How can contradictory NMR data (e.g., split peaks) be resolved during structural elucidation?
Methodological Answer:
- Dynamic Effects: Analyze temperature-dependent NMR (25–60°C) to identify conformational exchange broadening.
- COSY/TOCSY: Resolve overlapping proton signals by correlating through-space and through-bond couplings.
- X-ray Crystallography: If crystals are obtainable, use SHELXL for structure refinement to resolve ambiguities (e.g., R₁ < 0.05 for high confidence).
- Computational Modeling: Perform DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .
Advanced: What strategies are effective in designing bivalent ligands using this compound?
Methodological Answer:
- Linker Design:
- Use succinic or glutaric anhydride to bridge the piperidine core to a secondary pharmacophore (e.g., opioid agonist).
- Optimize linker length (4–6 carbons) to balance receptor binding and steric hindrance.
- Biological Evaluation:
- Test dual-target activity via in vitro assays (e.g., µ-opioid receptor agonism and NK1 antagonism).
- Validate synergy using isobologram analysis in pain models (e.g., acetic acid-induced writhing in mice).
- Metabolic Stability: Assess hepatic clearance using human liver microsomes (HLM) and adjust substituents (e.g., fluorination) to enhance half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
